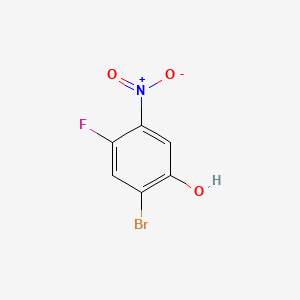

2-Bromo-4-fluoro-5-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNFKCCUJKPLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10533359 | |

| Record name | 2-Bromo-4-fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-87-5 | |

| Record name | 2-Bromo-4-fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential applications of 2-Bromo-4-fluoro-5-nitrophenol. While direct biological activity data for this compound is limited in publicly available literature, this guide explores its role as a key intermediate in the synthesis of potentially bioactive molecules and discusses the biological activities of structurally related compounds.

Core Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₃BrFNO₃.[1] Its structure, featuring a phenol ring with bromo, fluoro, and nitro functional groups, makes it a versatile reagent in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 235.99 g/mol | [1] |

| Appearance | White to Yellow or Brown Solid/Powder | [2] |

| Melting Point | 124-127 °C | [2] |

| Boiling Point | 302.379 °C at 760 mmHg | [2] |

| Density | 1.965 g/cm³ | [2] |

| Flash Point | 136.674 °C | [2] |

| pKa | 6.51 ± 0.24 (Predicted) | [2] |

| Storage Temperature | Refrigerator, under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Synthesis and Chemical Reactivity

This compound is a valuable intermediate in chemical synthesis, particularly in the pharmaceutical and fine chemical industries.[2] Its functional groups provide multiple reaction sites for building more complex molecules. The primary utility of this compound lies in its role as a precursor for synthesizing isoindolinone and thienopyrimidine dione derivatives, classes of compounds often explored for their pharmacological potential.[2]

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the available literature, a patent for a related compound, 2-bromo-4-fluoro-6-nitrophenol, describes a method involving the nitration of 2-bromo-4-fluorophenol using a sulfuric acid-nitric acid mixture.[3] It is plausible that a similar synthetic strategy could be adapted for this compound.

The reactivity of the precursor, 2-bromo-4-fluorophenol, offers insights into the potential transformations of the title compound. Key reactions include:

-

Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

-

Etherification: The phenolic hydroxyl group can be readily converted to an ether.

A general workflow for utilizing this compound in synthetic chemistry is outlined below.

Synthetic pathway starting from this compound.

Potential Biological Significance and Applications in Drug Discovery

Derivatives of the closely related precursor, 2-bromo-4-fluorophenol, are being investigated for a range of biological activities, including:

-

Anticancer Properties: Schiff base derivatives of bromophenols have shown cytotoxic effects against various cancer cell lines.[4]

-

Enzyme Inhibition: Bromophenol derivatives have demonstrated inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase.[5]

-

Antimicrobial Activity: A related compound, 2-bromo-4-fluoro-6-nitrophenol, has been reported to have fungicidal activity.[3]

The presence of the nitro group in this compound is significant, as nitroaromatic compounds are known to have a wide range of biological activities and are present in several approved drugs.

The general workflow for investigating the biological potential of compounds derived from this compound is depicted below.

Workflow for discovering bioactive compounds from the scaffold.

Experimental Protocols

While specific experimental protocols involving this compound are not published, methodologies for analogous reactions with its precursor, 2-bromo-4-fluorophenol, can serve as a valuable starting point for researchers.

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

-

Add the degassed solvent.

-

The reaction mixture is heated with stirring (typically 80-120 °C) and monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: [1]

Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules for pharmaceutical and other applications. While direct biological data on the compound itself is limited, the known activities of its structural analogs and derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. This compound | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

physical and chemical properties of 2-Bromo-4-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 2-Bromo-4-fluoro-5-nitrophenol (CAS No: 84478-87-5). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Core Properties and Data

This compound is a halogenated and nitrated phenolic compound. Its unique substitution pattern makes it a versatile intermediate in organic synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrFNO₃ | [1][2] |

| Molecular Weight | 235.99 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 124-130 °C | [1] |

| Boiling Point | 355.4 °C at 760 mmHg | [1] |

| Density | 2.04 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. | [1] |

| CAS Number | 84478-87-5 | [2] |

Spectroscopic Data (Predicted)

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to coupling with each other and the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, bromo, and fluoro groups. |

| ¹³C NMR | The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts significantly affected by the attached functional groups. The carbon attached to the bromine would be in the range of 110-120 ppm, while the carbon attached to the fluorine would show a large coupling constant (¹JC-F). |

| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), C-Br stretch (around 500-600 cm⁻¹), and C-F stretch (around 1000-1300 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation would likely involve the loss of the nitro group, bromine atom, and other small molecules. |

Synthesis and Reactivity

Synthetic Protocol

This compound can be synthesized via the nitration of 2-bromo-4-fluorophenol. The following is a representative experimental protocol.

Materials:

-

2-Bromo-4-fluorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Water

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

In a reaction flask, dissolve 2-bromo-4-fluorophenol in a minimal amount of concentrated sulfuric acid at 0-5 °C with constant stirring.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: A simplified workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. The hydroxyl group can undergo typical phenolic reactions, such as etherification and esterification. The bromine and fluorine atoms can also be displaced under certain reaction conditions, although the fluorine atom is generally less reactive towards nucleophilic displacement than the other halogens in this context.

Biological and Pharmacological Relevance

While specific biological activities of this compound are not extensively documented, derivatives of bromophenols have garnered significant interest in medicinal chemistry. Research has indicated that various bromophenol derivatives exhibit a range of biological activities, including:

-

Anticancer Properties: Some bromophenol-containing compounds have demonstrated cytotoxicity against various cancer cell lines.

-

Antimicrobial Activity: The presence of halogen and nitro groups can impart antimicrobial properties to aromatic compounds.

-

Anti-inflammatory Effects: Certain phenolic compounds are known to possess anti-inflammatory properties.

The biological activity of nitroaromatic compounds is often linked to their ability to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Caption: Potential therapeutic applications of bromophenol derivatives.

Analytical Methodologies

The analysis of this compound can be performed using standard analytical techniques.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for the separation and identification of this compound. A typical protocol would involve:

-

Sample Preparation: Dissolving the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Using a capillary column (e.g., DB-5) with a suitable temperature program to separate the compound from any impurities.

-

MS Detection: Electron ionization (EI) at 70 eV would lead to a characteristic fragmentation pattern, allowing for structural confirmation.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used for the quantification and purity assessment of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic acid) would be a suitable starting point for method development.

Caption: A general workflow for the analysis of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[2]

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in organic synthesis and medicinal chemistry. This guide has provided a summary of its core properties, synthetic methodologies, potential biological relevance, and analytical techniques. Further research into the specific biological activities and reaction mechanisms of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-4-fluoro-5-nitrophenol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For researchers and professionals in drug development, a thorough understanding of the NMR spectra of key intermediates and final compounds is critical for structural verification, purity assessment, and quality control. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectra of 2-Bromo-4-fluorophenol, a halogenated phenol that serves as a valuable structural analogue for understanding the spectroscopic properties of 2-Bromo-4-fluoro-5-nitrophenol. The principles and methodologies outlined are directly applicable to the analysis of the target molecule.

Predicted Spectral Data for this compound

While experimental data is not available, a prediction of the ¹H and ¹³C NMR spectra for this compound can be made based on the analysis of 2-Bromo-4-fluorophenol and the known effects of a nitro substituent. The nitro group is a strong electron-withdrawing group and would be expected to significantly deshield adjacent protons and carbons, leading to higher chemical shifts (downfield).

¹H and ¹³C NMR Spectral Data of 2-Bromo-4-fluorophenol

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for 2-Bromo-4-fluorophenol.

¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.35 | dd | J(H3-H5) = 2.8, J(H3-F) = 8.8 |

| H-5 | 6.95 | ddd | J(H5-H6) = 8.8, J(H5-F) = 4.8, J(H5-H3) = 2.8 |

| H-6 | 7.15 | dd | J(H6-H5) = 8.8, J(H6-F) = 8.8 |

| OH | 5.5 - 6.5 | br s | - |

Note: The chemical shift of the hydroxyl proton (OH) can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 152.4 (d, J(C-F) = 240.0 Hz) |

| C-2 | 110.8 (d, J(C-F) = 3.0 Hz) |

| C-3 | 129.8 (d, J(C-F) = 8.0 Hz) |

| C-4 | 158.0 (d, J(C-F) = 243.0 Hz) |

| C-5 | 117.5 (d, J(C-F) = 24.0 Hz) |

| C-6 | 119.8 (d, J(C-F) = 8.0 Hz) |

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic compounds like 2-Bromo-4-fluorophenol.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices for aromatic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can affect the chemical shifts, particularly for labile protons like the hydroxyl group.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. It is often pre-dissolved in the deuterated solvent by the manufacturer.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Locking: The spectrometer probe is tuned to the appropriate frequencies for ¹H and ¹³C. The deuterium signal from the solvent is used to lock the magnetic field, ensuring its stability during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons giving rise to each signal.

Mandatory Visualizations

Spin-Spin Coupling Pathways in 2-Bromo-4-fluorophenol

The following diagram illustrates the key spin-spin coupling interactions in the ¹H NMR spectrum of 2-Bromo-4-fluorophenol.

Caption: ¹H-¹H and ¹H-¹⁹F spin-spin coupling in 2-Bromo-4-fluorophenol.

Experimental Workflow for NMR Spectral Analysis

This diagram outlines the logical workflow for the acquisition and analysis of NMR spectra.

Caption: Workflow for NMR experiment and data analysis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the FT-IR Spectral Analysis of 2-Bromo-4-fluoro-5-nitrophenol

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of this compound, a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.[1] Given the absence of specific published experimental spectra for this compound, this document synthesizes expected spectral data based on the analysis of analogous compounds. It also outlines a detailed experimental protocol for obtaining high-quality FT-IR spectra for solid samples and presents a logical workflow for the analytical process.

Introduction to FT-IR Spectroscopy of Aromatic Nitro Compounds

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of chemical compounds.[2][3][4] The method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[3] For a molecule like this compound, the FT-IR spectrum provides a unique "molecular fingerprint," revealing characteristic absorptions for its hydroxyl (-OH), nitro (-NO₂), C-F, C-Br, and aromatic ring functional groups. Analysis of these vibrational bands is crucial for structural confirmation and quality control in synthetic chemistry.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These assignments are derived from established group frequency correlations and data from similar halogenated and nitrophenolic compounds.[5][6][7][8][9][10]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3500 - 3200 | Broad, Medium | O-H stretching (phenolic, intermolecular H-bonding) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 1620 - 1585 | Strong to Medium | Aromatic C=C ring stretching |

| 1570 - 1500 | Strong | Asymmetric NO₂ stretching |

| 1500 - 1400 | Strong to Medium | Aromatic C=C ring stretching |

| 1360 - 1330 | Strong | Symmetric NO₂ stretching |

| 1300 - 1200 | Strong | C-O stretching (phenolic) |

| 1250 - 1150 | Strong | C-F stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

| 700 - 500 | Medium | C-Br stretching |

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a standard and widely used technique for preparing solid samples for transmission FT-IR analysis.[1][11][12][13][14]

3.1. Materials and Equipment

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), oven-dried at 110°C for 2-3 hours and stored in a desiccator.[11]

-

Agate mortar and pestle

-

Pellet die set (e.g., 13 mm diameter)

-

Hydraulic press

-

FT-IR Spectrometer (e.g., equipped with a DTGS detector)

-

Analytical balance (4-place)

3.2. Sample Preparation

-

Cleaning: Thoroughly clean the mortar, pestle, and pellet die components with a suitable solvent (e.g., acetone) and ensure they are completely dry to avoid moisture contamination.[1][11]

-

Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 200-250 mg of dry, spectroscopic grade KBr.[11][13][14] The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: First, grind the sample in the agate mortar to a fine powder. Then, add the KBr and continue to grind the mixture gently but thoroughly until a homogeneous, fine powder is achieved.[12][14] This minimizes scattering effects in the spectrum.[12]

-

Loading the Die: Transfer the powder mixture into the pellet die, distributing it evenly.[11]

-

Pressing the Pellet: Place the loaded die into a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent, or uniformly translucent pellet.[1][11][12]

-

Pellet Ejection: Carefully release the pressure and eject the pellet from the die.[1][11] A high-quality pellet should be clear and free from cracks or cloudiness.

3.3. Data Acquisition

-

Background Spectrum: Collect a background spectrum using a pure KBr pellet or with an empty sample holder. This is essential to correct for atmospheric water and carbon dioxide, as well as any absorption from the KBr itself.[14]

-

Sample Spectrum: Place the sample pellet in the spectrometer's sample holder.

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The logical flow from sample preparation to final analysis is a critical component of a robust experimental design. The following diagram illustrates this workflow.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Interpretation and Conclusion

The interpretation of the resulting spectrum involves assigning the observed absorption bands to specific molecular vibrations, as outlined in the data table (Section 2). The "fingerprint region" (below 1500 cm⁻¹) is particularly complex but contains a wealth of structural information, including bands corresponding to C-F, C-Br, and C-O stretching, as well as various bending modes.[7] A thorough analysis of both the functional group region (4000-1500 cm⁻¹) and the fingerprint region allows for unambiguous confirmation of the chemical identity and purity of this compound. This guide provides the foundational data and protocols necessary for researchers to effectively utilize FT-IR spectroscopy in the characterization of this important chemical intermediate.

References

- 1. pelletpressdiesets.com [pelletpressdiesets.com]

- 2. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 3. rtilab.com [rtilab.com]

- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. scienceijsar.com [scienceijsar.com]

- 14. shimadzu.com [shimadzu.com]

The Predicted Mass Spectrometry Fragmentation Pathway of 2-Bromo-4-fluoro-5-nitrophenol: A Technical Guide

For Immediate Release

This technical guide provides a detailed theoretical analysis of the expected mass spectrometry fragmentation pattern of 2-Bromo-4-fluoro-5-nitrophenol. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of halogenated nitroaromatic compounds. In the absence of publicly available experimental mass spectral data for this specific compound, this guide outlines the predicted fragmentation pathways under electron ionization (EI), based on established principles for similarly substituted aromatic molecules.

Introduction: Core Principles of Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and structurally informative fragmentation.[1] The process begins with the formation of a molecular ion (M•+), which is the intact molecule with one electron removed. Due to the high energy, this molecular ion is often unstable and undergoes a series of unimolecular dissociations to produce smaller, more stable fragment ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound, the fragmentation is predicted to be directed by the interplay of its functional groups: the hydroxyl (-OH), bromine (-Br), fluorine (-F), and nitro (-NO₂) groups on the aromatic ring. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), is expected to produce a distinct M+2 peak for all bromine-containing fragments, aiding in their identification.[1]

Predicted Fragmentation Pathways

The molecular ion of this compound (C₆H₃BrFNO₃) has a calculated monoisotopic mass of approximately 234.93 Da. The fragmentation cascade is anticipated to initiate from this molecular ion and proceed through several competing pathways, primarily involving the loss of the nitro group and its constituents, followed by cleavages related to the halogen and hydroxyl groups.

A primary and highly characteristic fragmentation for aromatic nitro compounds is the loss of a nitro radical (•NO₂) or a nitroso radical (•NO).[2] This is often followed by the elimination of carbon monoxide (CO), a common fragmentation pathway for phenols.[3] Subsequent losses of the halogen atoms (Br• and F•) or hydrogen halides (HBr and HF) are also anticipated.

Below is a DOT script representation of the predicted fragmentation pathways.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions, their nominal mass-to-charge ratios (m/z), and the proposed neutral losses. The m/z values for bromine-containing fragments are presented as a range (e.g., 235/237) to account for the ⁷⁹Br and ⁸¹Br isotopes.

| Predicted Fragment Ion | Proposed Formula | Nominal m/z | Neutral Loss |

| Molecular Ion [M]•+ | [C₆H₃BrFNO₃]•+ | 235/237 | - |

| [M - NO]•+ | [C₆H₃BrFO₂]•+ | 205/207 | NO (30 Da) |

| [M - NO₂]⁺ | [C₆H₃BrFO]⁺ | 189/191 | NO₂ (46 Da) |

| [M - Br]⁺ | [C₆H₃FNO₃]⁺ | 156 | Br (79/81 Da) |

| [[M - NO₂] - CO]⁺ | [C₅H₃BrF]⁺ | 161/163 | NO₂, CO (74 Da total) |

| [[M - Br] - NO₂]⁺ | [C₆H₃FO]⁺ | 110 | Br, NO₂ (125/127 Da total) |

| [[M - NO₂ - CO] - Br]⁺ | [C₅H₃F]⁺ | 82 | NO₂, CO, Br (153/155 Da total) |

General Experimental Protocol: GC-MS Analysis

A standard protocol for the analysis of halogenated phenols using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This serves as a general guideline and may require optimization for specific instrumentation and analytical objectives.[4][5][6]

4.1 Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.

-

Working Solutions: Perform serial dilutions of the stock solution to create a series of working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1-100 µg/mL).

4.2 Instrumentation: GC-MS System

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for polar or semi-polar compounds (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase column).[6]

-

Mass Spectrometer (MS): A quadrupole, ion trap, or time-of-flight analyzer capable of electron ionization.

4.3 GC-MS Parameters

-

Injector Temperature: 250-280 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

MS Transfer Line Temperature: 280-300 °C

-

Ion Source Temperature: 230-250 °C

-

Ionization Energy: 70 eV

-

Mass Scan Range: 50-300 amu

4.4 Data Analysis The acquired mass spectra should be analyzed for the presence of the predicted molecular ion and key fragment ions. The isotopic pattern of bromine-containing fragments should be used for confirmation. Comparison with spectral libraries can be performed, although a direct match for this specific compound may not be available.

Below is a DOT script visualizing the general workflow for this analysis.

Conclusion

This technical guide provides a theoretically derived framework for understanding the mass spectrometric behavior of this compound. The predicted fragmentation pathways, centered on the sequential and competing losses of nitro-moieties, carbon monoxide, and bromine, offer a robust basis for the identification of this compound in complex matrices. The provided experimental protocol outlines a standard methodology for its analysis by GC-MS. It is recommended that this theoretical data be confirmed with experimental results when a pure standard of the compound becomes available.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and potential biological relevance of 2-Bromo-4-fluoro-5-nitrophenol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₃ | PubChem[1] |

| Molecular Weight | 235.99 g/mol | PubChem[1] |

| CAS Number | 84478-87-5 | PubChem[1] |

| Melting Point | Not Experimentally Determined (Computed: 186) | PubChem[1] |

Note: The melting point listed is a computed value from PubChem and has not been experimentally verified in the available literature. An experimental protocol for its determination is provided below.

Experimental Protocols

Determination of Melting Point

A precise experimental determination of the melting point is crucial for the verification of the identity and purity of a synthesized compound. A standard method for this is the capillary melting point technique.[2][3][4]

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Thermometer (calibrated)

-

Mortar and pestle (optional, for pulverizing the sample)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[2][5]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure the bulb is level with the sample.

-

Approximate Melting Point Determination: The apparatus is heated rapidly to obtain a rough estimate of the melting point. This initial measurement helps in performing a more accurate determination subsequently.

-

Accurate Melting Point Determination: A fresh sample is prepared in a new capillary tube. The apparatus is allowed to cool to at least 20°C below the approximate melting point. The sample is then heated at a slow rate, typically 1-2°C per minute, as the melting point is approached.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).

-

Safety Precautions: Safety goggles should be worn at all times in the laboratory. The melting point apparatus can reach high temperatures and should be handled with care.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the biological activities of structurally related nitroaromatic compounds suggest potential mechanisms of action. Nitro compounds are known to exert a range of biological effects, including antimicrobial and anticancer activities.[6][7] A plausible mechanism involves the induction of oxidative stress within cells.

The nitro group (-NO₂) is a key pharmacophore that can undergo redox cycling.[8][7] This process can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways in cancer cells or lead to cell death in microorganisms.

Below is a diagram illustrating a hypothesized signaling pathway for the induction of apoptosis by a nitroaromatic compound like this compound.

Caption: Hypothesized signaling pathway for apoptosis induction.

Experimental Workflow: Synthesis and Purification

The synthesis of this compound can be conceptualized based on established organic chemistry principles, particularly the nitration of a substituted phenol. A plausible workflow for its laboratory-scale synthesis and subsequent purification is outlined below. The synthesis of a related compound, 2-bromo-4-fluoro-6-nitrophenol, involves the nitration of 2-bromo-4-fluorophenol.[9]

References

- 1. This compound | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

Solubility of 2-Bromo-4-fluoro-5-nitrophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-4-fluoro-5-nitrophenol, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes a compilation of the compound's physicochemical properties, a qualitative discussion on its expected solubility in different organic solvents, and a detailed, step-by-step protocol for the widely accepted isothermal shake-flask method for solubility determination. This guide is intended to be an essential resource for scientists and professionals working with this compound in process development, formulation, and quality control.

Introduction

This compound (CAS No. 84478-87-5) is a substituted aromatic compound with applications in chemical synthesis, particularly as a building block for more complex molecules in the pharmaceutical and fine chemical industries.[1] A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide provides the foundational knowledge and experimental procedures necessary to establish the solubility profile of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₃ | PubChem[2] |

| Molecular Weight | 235.99 g/mol | PubChem |

| CAS Number | 84478-87-5 | PubChem[2] |

| Appearance | Solid (form may vary) | Thermo Scientific[3] |

| Purity | Typically ≥97% | Thermo Scientific[3] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the following qualitative predictions can be made:

-

Polar Protic Solvents (e.g., ethanol, methanol): The hydroxyl group suggests potential for hydrogen bonding, indicating that this compound is likely to be soluble in alcohols. Nitrophenols, in general, are soluble in ethanol and methanol.[4][5]

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): The polarity of the nitro group and the overall dipole moment of the molecule suggest good solubility in these solvents. Nitrophenols are known to be soluble in acetone, acetonitrile, and ethyl acetate.[4][5][6]

-

Non-Polar Solvents (e.g., hexane, toluene): The presence of the halogenated benzene ring imparts some non-polar character. While solubility may be lower than in polar solvents, it is expected to be present to some extent.

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): Nitrophenols are generally soluble in chloroform.[4][5]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[7][8][9] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution becomes saturated.

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.[8]

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.[7]

-

Sampling: Carefully withdraw a sample of the clear supernatant (the saturated solution) using a syringe. Immediately filter the sample through a solvent-resistant filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the working range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. Solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not currently available in the literature, the provided physicochemical properties, qualitative solubility predictions, and a detailed experimental protocol for the isothermal shake-flask method empower researchers to generate reliable and accurate solubility data. This information is critical for the effective application of this compound in research, development, and manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

quantum chemical calculations for 2-Bromo-4-fluoro-5-nitrophenol

An In-depth Technical Guide on the Quantum Chemical Calculations for 2-Bromo-4-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the quantum chemical analysis of this compound. Due to the absence of specific published computational studies on this molecule, this document serves as a detailed methodological roadmap, drawing upon established protocols from research on structurally similar halogenated nitrophenols.[1][2][3][4][5][6][7] The guide covers theoretical principles, computational protocols, and the types of data that can be generated, providing researchers with the necessary information to conduct their own analyses. All data presented in the tables are illustrative examples based on findings for analogous compounds and should be understood as a template for expected results rather than a report of existing data.

Introduction

Substituted phenols are a critical class of compounds in medicinal chemistry and materials science. This compound, with its unique combination of electron-withdrawing and donating groups, presents an interesting subject for computational analysis to understand its structural stability, electronic properties, and reactivity. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these characteristics at the molecular level.[1][2][3][5] This guide details the standard procedures for such an investigation.

Computational Methodology

The primary method for quantum chemical calculations on medium-sized organic molecules is Density Functional Theory (DFT).[1][7] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for balancing accuracy and computational cost.[2][3][6]

Software

All calculations described can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS. Visualization of molecular structures, orbitals, and electrostatic potentials is typically accomplished with software like GaussView, Avogadro, or Chemcraft.[7]

Experimental Protocol: Computational Details

A typical computational protocol for analyzing this compound would involve the following steps:

-

Structure Optimization: The initial molecular structure of this compound is drawn using a molecular editor and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule. A common and robust level of theory for this is DFT with the B3LYP functional and a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic distribution in a molecule with heteroatoms and potential for hydrogen bonding.[2][7]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory.[3][5] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[1][3]

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[1][2]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[1][2][6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing insight into the molecule's electronic stability.[1]

-

Mulliken Charge Analysis: This provides a measure of the partial atomic charges, offering further information on the electron distribution within the molecule.[1][6]

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for comparison with experimental spectra.[2]

-

Data Presentation: Expected Outcomes

The following tables summarize the types of quantitative data that would be generated from the described calculations. The values are illustrative placeholders based on typical results for similar halogenated aromatic compounds.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.388 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.390 | C3-C4-C5 | 120.1 |

| C4-C5 | 1.392 | C4-C5-C6 | 119.9 |

| C5-C6 | 1.391 | C5-C6-C1 | 120.2 |

| C6-C1 | 1.396 | C6-C1-C2 | 119.5 |

| C2-Br | 1.890 | C1-C2-Br | 119.7 |

| C4-F | 1.350 | C3-C4-F | 118.9 |

| C5-N | 1.470 | C4-C5-N | 119.3 |

| C1-O | 1.360 | C6-C1-O | 121.0 |

| O-H | 0.965 | C1-O-H | 109.5 |

Table 2: Key Electronic and Thermodynamic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.55 eV |

| HOMO-LUMO Gap (ΔE) | 4.30 eV |

| Dipole Moment | 3.15 Debye |

| Total Energy | -1850.75 Hartrees |

| Zero-point vibrational energy | 55.8 kcal/mol |

Table 3: Selected Vibrational Frequencies (Illustrative)

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3550 | - | O-H stretch |

| ν(C-H) | 3080 | - | Aromatic C-H stretch |

| ν(C=C) | 1610 | - | Aromatic ring stretch |

| asym ν(NO₂) | 1540 | - | Asymmetric NO₂ stretch |

| sym ν(NO₂) | 1345 | - | Symmetric NO₂ stretch |

| ν(C-F) | 1250 | - | C-F stretch |

| δ(O-H) | 1180 | - | O-H in-plane bend |

| ν(C-Br) | 670 | - | C-Br stretch |

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the computational workflow and the interplay between different calculated properties.

Caption: Computational workflow for the quantum chemical analysis of a molecule.

Caption: Logical relationships between key calculated electronic properties.

Conclusion

This guide provides a robust framework for conducting quantum chemical calculations on this compound. By following the detailed computational protocols, researchers can generate valuable data on the molecule's geometric, electronic, and spectroscopic properties. The illustrative data and workflows serve as a practical starting point for new computational investigations. The comparison of theoretical results with experimental data, when available, is crucial for validating the computational model and gaining a deeper understanding of the molecule's behavior, which is essential for applications in drug design and materials science.

References

- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijtsrd.com [ijtsrd.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-4-fluoro-5-nitrophenol IUPAC name and synonyms

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitrophenol

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic applications, particularly in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, synthesis, and potential biological significance.

IUPAC Name and Synonyms

The compound with the chemical formula C₆H₃BrFNO₃ is systematically named according to IUPAC nomenclature. A variety of synonyms and identifiers are also used in commercial and research contexts.

IUPAC Name: this compound[1]

Synonyms: [1]

-

2-Bromo-4-fluoro-5-nitro-phenol

-

Phenol, 2-bromo-4-fluoro-5-nitro-

-

CAS Number: 84478-87-5

-

EC Number: 640-623-0

-

PubChem CID: 13268179

-

DTXSID10533359

-

MFCD08460104

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₃ | [1] |

| Molecular Weight | 236.00 g/mol | Thermo Scientific |

| Appearance | Brown Powder | Thermo Scientific |

| Melting Point | 124°C to 127°C | Thermo Scientific |

| Purity | ≥97% | Thermo Scientific |

| InChI Key | NVNFKCCUJKPLLT-UHFFFAOYSA-N | [1] |

| SMILES | OC1=C(Br)C=C(F)C(=C1)--INVALID-LINK--=O | Thermo Scientific |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester[2][3]

Step 1: Preparation of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester from 2-Bromo-4-fluorophenol [2]

-

In a 2-liter reaction flask, 74.3g (1.857 mol) of sodium hydroxide is dissolved in 675 ml of water.

-

To this solution, 343g (1.688 mol) of 2-Bromo-4-fluorophenol is added at room temperature.

-

Subsequently, 201.5g (1.857 mol) of chloromethyl methyl ether is added dropwise.

-

The reaction mixture is heated for 1 hour.

-

After heating, the layers are allowed to separate, and the organic layer is collected and filtered to yield 2-Bromo-4-fluorophenoxyacetic acid ethyl ester as a yellow liquid.

Step 2: Nitration to form 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester [3][2]

-

In a separate 2-liter reaction flask, 1235.5g (12.35 mol) of concentrated sulfuric acid is placed.

-

451.5g (1.63 mol) of the 2-Bromo-4-fluorophenoxyacetic acid ethyl ester from Step 1 is added dropwise at room temperature.

-

A nitrating mixture, prepared by combining 119g (1.79 mol) of concentrated sulfuric acid and 119g (1.19 mol) of concentrated nitric acid, is then added dropwise while maintaining the reaction temperature between 5°C and 10°C.[3]

-

The reaction is allowed to proceed for 1.5 hours.

-

Upon completion, the reaction mixture is poured into ice water, causing the product to precipitate.

-

The precipitate is filtered and can be recrystallized from anhydrous ethanol to obtain 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester as a faint yellow solid.[3]

Caption: Synthesis workflow for a this compound derivative.

Applications in Drug Discovery and Chemical Synthesis

This compound is a valuable intermediate in the synthesis of more complex organic molecules. Its structural features, including the bromine, fluorine, and nitro groups on a phenol backbone, provide multiple reactive sites for sophisticated chemical transformations.[4]

Notably, it serves as a precursor in the production of isoindolinone and thienopyrimidine dione derivatives.[4] These classes of compounds are of significant interest in medicinal chemistry and are frequently investigated for their potential pharmacological activities.[4] The presence of a fluorine atom can be particularly advantageous in drug design, as it can enhance metabolic stability, bioavailability, and binding affinity of the final active pharmaceutical ingredient (API).

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and specific signaling pathway modulation by this compound is limited in the available literature. However, the broader class of bromophenol and nitrophenol derivatives has been investigated for various biological effects.

Potential Biological Activities of Related Compounds

Derivatives of bromophenols, such as Schiff bases, have demonstrated potential as cytotoxic agents against various cancer cell lines. While data specific to this compound is not available, studies on structurally similar compounds provide insights into potential areas of investigation.

Regarding nitrophenol derivatives, they have been shown to interact with various biological systems. For instance, certain nitrophenols are known to activate the JNK1/2-MAPK and Akt signaling pathways. Additionally, the degradation of nitrophenols in biological systems can occur through both oxidative and reductive pathways, often involving monooxygenase-catalyzed elimination of the nitrite group.[5]

Caption: A generalized diagram of potential cell signaling pathway activation.

References

Theoretical Reactivity of 2-Bromo-4-fluoro-5-nitrophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-5-nitrophenol is a multifaceted aromatic compound with significant potential in medicinal chemistry and materials science. Its reactivity is governed by the interplay of three key substituents on the phenol ring: a deactivating but ortho-, para-directing bromine atom; a strongly activating, electron-withdrawing nitro group; and a highly electronegative fluorine atom. This intricate electronic environment dictates the molecule's susceptibility to electrophilic and nucleophilic attack, as well as its potential to engage in various reaction pathways. This technical guide provides a detailed theoretical framework for understanding the reactivity of this compound, leveraging computational data from analogous compounds to elucidate its molecular properties and predict its chemical behavior.

Molecular Structure and Properties

The reactivity of an aromatic compound is intrinsically linked to its molecular structure. Theoretical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into bond lengths, bond angles, and electronic distribution, which are crucial for predicting reactive sites.

Optimized Molecular Geometry

The geometry of this compound has been optimized using computational methods to predict the most stable conformation. The presence of multiple substituents on the benzene ring leads to some distortion from a perfect hexagonal geometry. The bond lengths and angles are influenced by the electronic effects of the bromine, fluorine, and nitro groups.

Table 1: Predicted Geometric Parameters for this compound (Analog-Based)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.89 Å |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Lengths | ~1.22 Å |

| C-O (Phenolic) Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-C Bond Angles | ~118-122° |

| C-C-Br Bond Angle | ~119° |

| C-C-F Bond Angle | ~118° |

| C-C-N Bond Angle | ~119° |

Note: These values are estimations based on DFT calculations of structurally similar compounds.

Electronic Properties and Charge Distribution

The distribution of electron density across the molecule is a key determinant of its reactivity. Mulliken population analysis provides a method for estimating the partial atomic charges, highlighting electron-rich and electron-deficient regions.

Table 2: Predicted Mulliken Atomic Charges for this compound (Analog-Based)

| Atom | Predicted Mulliken Charge (a.u.) |

| C1 (C-OH) | ~0.15 |

| C2 (C-Br) | ~0.05 |

| C3 | ~-0.10 |

| C4 (C-F) | ~0.25 |

| C5 (C-NO2) | ~0.10 |

| C6 | ~-0.15 |

| O (Phenolic) | ~-0.60 |

| H (Phenolic) | ~0.40 |

| Br | ~-0.05 |

| F | ~-0.30 |

| N (Nitro) | ~0.50 |

| O (Nitro) | ~-0.35 |

Note: These values are estimations and can vary with the computational method and basis set used.

The analysis suggests that the carbon atom attached to the fluorine (C4) is the most electron-deficient in the aromatic ring, making it a potential site for nucleophilic attack. The oxygen atoms of the nitro group and the phenolic oxygen are electron-rich centers.

Reactivity Analysis

The reactivity of this compound can be rationalized using Frontier Molecular Orbital (FMO) theory and by examining the Molecular Electrostatic Potential (MEP) map.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Analog-Based)

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -7.0 |

| LUMO Energy | ~ -3.5 |

| HOMO-LUMO Gap | ~ 3.5 |

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the phenolic oxygen and the aromatic ring, while the LUMO is anticipated to be concentrated around the nitro group and the carbon atoms ortho and para to it.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack.

For this compound, the MEP map is expected to show:

-

Negative Potential (Red/Yellow): Around the phenolic oxygen and the oxygen atoms of the nitro group.

-

Positive Potential (Blue): Around the hydrogen atom of the hydroxyl group and near the carbon atoms of the aromatic ring, particularly C4 (attached to fluorine) and C2 (attached to bromine).

Predicted Reaction Mechanisms and Pathways

Based on the theoretical analysis, several key reaction pathways can be predicted for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution. The most likely sites for nucleophilic attack are the carbon atoms bearing the halogen leaving groups.

Caption: Predicted Nucleophilic Aromatic Substitution (SNAr) Pathway.

Given the high electronegativity of fluorine, the C-F bond is highly polarized, making the carbon atom at position 4 a prime target for nucleophilic attack. However, the C-Br bond is weaker and bromide is a better leaving group than fluoride under certain conditions. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution (SEAr)

The hydroxyl group is a strong activating group and is ortho-, para-directing. However, the nitro group is a strong deactivating group and a meta-director. The halogens are deactivating but ortho-, para-directing. The overall effect is a deactivated ring, but electrophilic substitution may still be possible under forcing conditions. The most likely position for electrophilic attack would be ortho to the hydroxyl group (position 6), which is also meta to the nitro group.

Caption: Predicted Electrophilic Aromatic Substitution (SEAr) Pathway.

Experimental Protocols (Computational)

The theoretical data presented in this guide are based on protocols commonly employed in computational chemistry for the study of aromatic compounds. A typical workflow would involve the following steps:

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-4-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-Bromo-4-fluoro-5-nitrophenol, a valuable intermediate in the preparation of complex organic molecules for the pharmaceutical and fine chemical industries.[1] The regioselective introduction of a nitro group onto the 2-bromo-4-fluorophenol scaffold presents a synthetic challenge. This document outlines a plausible multi-step synthetic pathway to achieve the desired 5-nitro substitution pattern, as well as a direct nitration method which is expected to yield an isomeric product.

Synthetic Strategies for the Nitration of 2-bromo-4-fluorophenol

The direct electrophilic nitration of 2-bromo-4-fluorophenol is complicated by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the bromine and fluorine atoms are deactivating ortho-, para-directors. In 2-bromo-4-fluorophenol, the positions ortho to the strongly activating hydroxyl group are at C2 and C6, and the para position is at C4. With the C2 and C4 positions already substituted, direct nitration is expected to favor substitution at the C6 position.

To achieve the desired this compound, a multi-step approach is likely necessary to control the regioselectivity of the nitration reaction. This typically involves the protection or modification of the phenolic hydroxyl group to alter its directing influence. A potential pathway involves the conversion of the phenol to an ether, followed by nitration and subsequent deprotection.

Experimental Protocols

Protocol 1: Multi-step Synthesis of this compound (Proposed)

This proposed protocol is based on a similar synthesis of a related compound and is designed to favor the formation of the 5-nitro isomer.

Step 1: Synthesis of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester

This step involves the protection of the phenolic hydroxyl group as an ester.

-

In a 2 L reaction flask, dissolve 74.3 g (1.857 mol) of sodium hydroxide in 675 mL of water with stirring.

-

At room temperature, add 343 g (1.688 mol) of 2-Bromo-4-fluorophenol to the solution.[2]

-

Following mixing, add 201.5 g (1.857 mol) of chloromethyl methyl ether dropwise.[2]

-

Heat the reaction mixture for 1 hour.[2]

-

Allow the layers to separate and collect the organic layer.

-

Filter the organic layer to obtain 2-Bromo-4-fluorophenoxyacetic acid ethyl ester as a yellow liquid.[2]

Step 2: Nitration of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester

This step introduces the nitro group at the 5-position of the aromatic ring.

-

To a 2 L reaction flask, add 1235.5 g (12.35 mol) of concentrated sulfuric acid.[2]

-

At room temperature, add 451.5 g (1.63 mol) of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester dropwise.[2]

-

Prepare a nitrating mixture of 119 g (1.79 mol) of concentrated sulfuric acid and 119 g (1.19 mol) of concentrated nitric acid.

-

Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 5°C and 10°C.[2]

-

Allow the reaction to proceed for 1.5 hours.[2]

-

Pour the reaction mixture into ice water to precipitate the product, 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester.[2]

Step 3: Hydrolysis to this compound (General Procedure)

This step would involve the hydrolysis of the ester to yield the final phenolic product. A general procedure for acid-catalyzed hydrolysis is provided.

-

To the crude 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester, add a mixture of a suitable mineral acid (e.g., HCl or H₂SO₄) and water.

-

Heat the mixture to reflux and monitor the reaction by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude this compound.

-

Purify the product by a suitable method such as recrystallization or column chromatography.

Protocol 2: Direct Nitration of 2-bromo-4-fluorophenol (Yielding 2-bromo-4-fluoro-6-nitrophenol)

This protocol describes the direct nitration of 2-bromo-4-fluorophenol, which is reported to yield the 6-nitro isomer.[3]

-

In a reaction flask, dissolve 0.05 mole of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.[3]

-

At 20°C, dropwise add a nitration mixture of 0.065 mole of sulfuric acid and nitric acid (in a 1:5.5 molar ratio).[3]

-

After the addition is complete, warm the reaction to 45°C for 3 hours.[3]

-

After the reaction is complete, wash the organic phase with water and saturated common salt water.[3]

-

Dry the organic phase with anhydrous sodium sulfate and filter.[3]

-

Evaporate the filtrate to obtain the crude product.

-

Recrystallize the crude product from ethyl alcohol to obtain light yellow 2-bromo-4-fluoro-6-nitrophenol.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the this compound intermediate and the isomeric 2-bromo-4-fluoro-6-nitrophenol.

| Parameter | Step 1: Esterification[2] | Step 2: Nitration[2] | Direct Nitration (6-nitro isomer)[3] |

| Starting Material | 2-Bromo-4-fluorophenol | 2-Bromo-4-fluorophenoxyacetic acid ethyl ester | 2-bromo-4-fluorophenol |

| Reagents | Sodium hydroxide, chloromethyl methyl ether | Concentrated H₂SO₄, concentrated HNO₃ | Chloroform, H₂SO₄, HNO₃ |

| Solvent | Water | - | Chloroform |

| Temperature | Room temp, then heated | 5-10°C | 20°C, then 45°C |

| Reaction Time | 1 hour | 1.5 hours | 3 hours |

| Product | 2-Bromo-4-fluorophenoxyacetic acid ethyl ester | 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester | 2-bromo-4-fluoro-6-nitrophenol |

| Yield | 96% | Not specified | 89% |

Mandatory Visualization

The following diagram illustrates the proposed multi-step experimental workflow for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Safety Precautions

-

Work with concentrated acids (sulfuric acid, nitric acid) and bromine-containing compounds should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of undesired byproducts.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in the synthesis.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and drug development sectors.[1][2][3] Its significance lies in the efficient construction of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in a vast array of bioactive molecules, natural products, and functional materials.[4] This reaction offers a powerful and versatile alternative to traditional methods for C-N bond formation, such as nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[3]

This application note provides a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-4-fluoro-5-nitrophenol, an electron-deficient aryl halide. The presence of multiple functional groups, including a phenolic hydroxyl, a nitro group, and a fluorine atom, presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and selectivity. The protocol herein is designed to address these challenges, with a particular focus on the choice of catalyst, ligand, base, and solvent to ensure compatibility with the sensitive functional groups present on the substrate.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine ligand and a weak base. The catalytic cycle, a fundamental concept in understanding the reaction mechanism, is depicted below. The key steps involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the active Pd(0) catalyst. The choice of a mild base is crucial to prevent the deprotonation of the acidic phenolic hydroxyl group and to avoid potential side reactions involving the electron-withdrawing nitro group.[5]

Materials and Methods

Reagents and Solvents:

-

This compound

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Anhydrous toluene or dioxane

-